Cas no 2138817-18-0 (tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate)

Tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate is a fluorinated benzodioxin derivative featuring an α,β-unsaturated ester moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmacologically active molecules. The tert-butyl ester group enhances stability and facilitates further functionalization under mild conditions. The conjugated double bond and fluorine substituent contribute to its reactivity in cross-coupling and cycloaddition reactions. Its rigid benzodioxin scaffold may also impart desirable steric and electronic properties for applications in medicinal chemistry. The compound is typically handled under inert conditions to preserve its integrity.
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate structure
2138817-18-0 structure
Product name:tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate
CAS No:2138817-18-0
MF:C15H17FO4
MW:280.291488409042
CID:5610801
PubChem ID:165486772

tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2138817-18-0
    • EN300-844765
    • tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate
    • Inchi: 1S/C15H17FO4/c1-15(2,3)20-13(17)5-4-10-6-12(16)7-11-8-18-9-19-14(10)11/h4-7H,8-9H2,1-3H3/b5-4+
    • InChI Key: CKACPYMGHKDKLW-SNAWJCMRSA-N
    • SMILES: FC1C=C(/C=C/C(=O)OC(C)(C)C)C2=C(C=1)COCO2

Computed Properties

  • Exact Mass: 280.11108718g/mol
  • Monoisotopic Mass: 280.11108718g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 44.8Ų

tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-844765-0.1g
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate
2138817-18-0 95%
0.1g
$691.0 2024-05-21
Enamine
EN300-844765-2.5g
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate
2138817-18-0 95%
2.5g
$1539.0 2024-05-21
Enamine
EN300-844765-1g
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate
2138817-18-0
1g
$785.0 2023-09-02
Enamine
EN300-844765-5.0g
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate
2138817-18-0 95%
5.0g
$2277.0 2024-05-21
Enamine
EN300-844765-0.25g
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate
2138817-18-0 95%
0.25g
$723.0 2024-05-21
Enamine
EN300-844765-0.5g
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate
2138817-18-0 95%
0.5g
$754.0 2024-05-21
Enamine
EN300-844765-0.05g
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate
2138817-18-0 95%
0.05g
$660.0 2024-05-21
Enamine
EN300-844765-5g
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate
2138817-18-0
5g
$2277.0 2023-09-02
Enamine
EN300-844765-10g
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate
2138817-18-0
10g
$3376.0 2023-09-02
Enamine
EN300-844765-1.0g
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate
2138817-18-0 95%
1.0g
$785.0 2024-05-21

Additional information on tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate

Introduction to tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate (CAS No. 2138817-18-0)

tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate (CAS No. 2138817-18-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butyl ester group, a fluoro-substituted benzodioxin ring, and an (E)-configured double bond. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.

The 6-fluoro-2,4-dihydro-1,3-benzodioxin moiety is particularly noteworthy due to its presence in several biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly influence the compound's pharmacological properties, such as its lipophilicity, metabolic stability, and receptor binding affinity. This modification has been shown to enhance the potency and selectivity of various drug candidates in preclinical studies.

The tert-butyl ester group in tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate plays a crucial role in modulating the compound's physicochemical properties. Tert-butyl esters are known for their stability under physiological conditions and their ability to protect carboxylic acid functionalities during synthesis and formulation. This feature makes the compound suitable for use in prodrug strategies, where it can be designed to release the active moiety upon enzymatic cleavage in vivo.

The (E)-configured double bond in the propenoate chain adds another layer of complexity to the molecule. The geometric configuration of this double bond can affect the compound's conformational flexibility and its interactions with biological targets. Recent studies have highlighted the importance of stereochemistry in drug design, as subtle changes in molecular geometry can lead to significant differences in biological activity.

In terms of its potential therapeutic applications, tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate has been explored for its anti-inflammatory and anti-cancer properties. Preclinical studies have demonstrated that this compound exhibits potent inhibitory effects on inflammatory cytokines and tumor cell proliferation. These findings suggest that it may have utility in the treatment of inflammatory diseases and certain types of cancer.

The synthesis of tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Key synthetic routes include the formation of the benzodioxin ring through cyclization reactions and the introduction of the fluoro substituent via selective fluorination methods. The tert-butyl ester group can be introduced through esterification reactions using tert-butanol or other suitable reagents.

The characterization of this compound often relies on advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the molecular structure and help confirm the identity and purity of the synthesized product. Additionally, computational methods such as molecular dynamics simulations can be employed to study the conformational behavior and potential binding modes of the compound with its biological targets.

In conclusion, tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate (CAS No. 2138817-18-0) is a promising compound with a unique combination of structural features that make it an attractive candidate for further pharmaceutical development. Its potential applications in anti-inflammatory and anti-cancer therapies warrant continued research and clinical evaluation. As new insights emerge from ongoing studies, this compound may pave the way for innovative treatments that address unmet medical needs.

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